molecular formula C20H32N2O5S2 B2509984 N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 1798035-11-6

N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2509984
CAS RN: 1798035-11-6
M. Wt: 444.61
InChI Key: MKVHNMNNWAIZIB-UHFFFAOYSA-N
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Description

Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are used as building blocks for obtaining various biologically active heterocyclic compounds and peptides .


Synthesis Analysis

Azetidines can be synthesized through various methods. For example, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of azetidines can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide and related compounds have been synthesized and studied for various properties and applications. For instance, in a study by Norton et al. (1987), sulfonylcarbamimidic azides were derived from sulfonyl chlorides, demonstrating the chemical versatility of sulfonamide-based compounds.

Potential in Drug Synthesis

  • The compound's structural class, particularly the azetidinone ring, has been utilized in the synthesis of novel pharmaceutical agents. For example, Selezneva et al. (2018) explored azetidinones for developing carbapenems, a class of antibiotics.

Application in Antiviral Research

  • Sulfonamide derivatives, which are structurally related to N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide, have shown potential in antiviral research. Brzozowski and Sa̧czewski (2007) synthesized a series of related compounds for potential anti-HIV activity.

Anticonvulsant Applications

  • Azetidinone derivatives have been explored for their anticonvulsant properties. A study by Hasan et al. (2011) synthesized N-substituted-3-chloro-2-azetidinone derivatives, showing promise in this therapeutic area.

Antitubercular Potential

  • Research into the synthesis of sulfonamide derivatives has also shown potential for antitubercular applications. Purushotham and Poojary (2018) conducted a study focusing on this aspect.

Antitumor Research

  • The structural class to which N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide belongs has been utilized in developing potential antitumor drugs. For instance, Huang et al. (2001) synthesized sulfonamide derivatives for this purpose.

properties

IUPAC Name

2,3,5,6-tetramethyl-N-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O5S2/c1-13(2)12-28(24,25)18-10-22(11-18)19(23)7-8-21-29(26,27)20-16(5)14(3)9-15(4)17(20)6/h9,13,18,21H,7-8,10-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVHNMNNWAIZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CC(C2)S(=O)(=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide

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